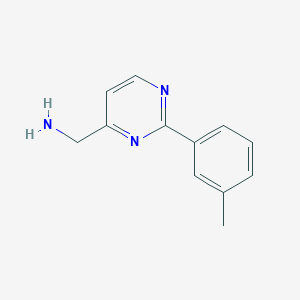

(2-(m-Tolyl)pyrimidin-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

[2-(3-methylphenyl)pyrimidin-4-yl]methanamine |

InChI |

InChI=1S/C12H13N3/c1-9-3-2-4-10(7-9)12-14-6-5-11(8-13)15-12/h2-7H,8,13H2,1H3 |

InChI Key |

XCCSESZDOGKNSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=N2)CN |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 M Tolyl Pyrimidin 4 Yl Methanamine and Its Analogues

Elaboration of the Pyrimidine (B1678525) Core Structure

Direct C-H Functionalization of Pyrimidine Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of pyrimidine chemistry, this approach offers a streamlined route to substituted derivatives.

Regioselective Functionalization at C2 and C4 of Pyrimidines

The regioselective functionalization of pyrimidine rings is a significant challenge due to the presence of multiple reactive sites. However, recent advances have enabled selective reactions at the C2 and C4 positions. The electronic properties of the pyrimidine ring, with its electron-deficient nature, play a crucial role in directing these transformations. nih.gov

Recent research has demonstrated that C2-selective amination of pyrimidines can be achieved through a mechanism-based reagent design, which allows for the functionalization of a broad range of pyrimidine substrates with sensitive functional groups, yielding complex aminopyrimidines with high selectivity. acs.orgresearchgate.net This method represents a significant step towards the direct and efficient synthesis of 2-aminopyrimidine (B69317) derivatives.

While C2-selective methods are advancing, achieving C4-selectivity often requires different strategies. The inherent electrophilicity of both the C2 and C4/C6 positions presents a challenge in achieving regioselectivity. researchgate.net Some approaches to address this involve the use of directing groups or exploiting subtle differences in the electronic and steric environment of the C-H bonds.

Table 1: Regioselective C-H Functionalization Strategies for Pyrimidines

| Position | Strategy | Key Features |

|---|---|---|

| C2 | Mechanism-based reagent design for amination | High selectivity for the C2 position, compatible with sensitive functional groups. acs.orgresearchgate.net |

| C4 | Use of directing groups or specific catalysts | Overcomes the challenge of competing reactivity at C2 and C6. |

Oxidative Annulation Strategies

Oxidative annulation provides a versatile method for the construction of the pyrimidine ring itself from simpler acyclic precursors. These reactions often involve the formation of multiple carbon-heteroatom bonds in a single step, leading to a rapid increase in molecular complexity.

One notable strategy involves the oxidative annulation of anilines and aryl ketones with a one-carbon equivalent to furnish 4-arylpyrimidines. organic-chemistry.org This approach, along with other multicomponent reactions, allows for the synthesis of diversely substituted pyrimidine derivatives. For instance, an iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a sequence of condensation and dehydrogenation steps to yield pyrimidines. organic-chemistry.org

Furthermore, copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones offers an efficient route to pyrimidines via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org These methods highlight the power of oxidative annulation in constructing the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Precursors

Nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines is a cornerstone of pyrimidine functionalization. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a leaving group, typically a halogen, by a nucleophile. This strategy is particularly useful for introducing a variety of substituents at specific positions on the pyrimidine core.

The reactivity of halopyrimidines in SNAr reactions is influenced by the position of the halogen and the presence of other substituents on the ring. Generally, halogens at the C2, C4, and C6 positions are susceptible to nucleophilic attack. The presence of electron-withdrawing groups can further activate the ring towards substitution. semanticscholar.org A variety of amines can be used as nucleophiles in these reactions, leading to the formation of aminopyrimidine derivatives. nih.govresearchgate.net The choice of solvent and reaction conditions, such as temperature and the use of microwave irradiation, can significantly impact the efficiency of the substitution. researchgate.net

Table 2: Examples of SNAr Reactions on Halogenated Pyrimidines

| Halogenated Pyrimidine | Nucleophile | Product |

|---|---|---|

| 2,4-Dichloropyrimidine | Amine | 2-Amino-4-chloropyrimidine or 2,4-diaminopyrimidine |

| 4-Chlorothieno[3,2-d]pyrimidine | 4-Methoxyaniline | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine nih.gov |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-Anilino-4,6-dimethylpyrimidines researchgate.net |

Installation of the Methanamine Moiety at the Pyrimidine C4 Position

Once the appropriately substituted pyrimidine scaffold is in hand, the next crucial step is the introduction of the methanamine group at the C4 position. This can be accomplished through several reliable synthetic transformations.

Reductive Amination Protocols for Aldehyde/Ketone Intermediates

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine.

In the synthesis of (2-(m-Tolyl)pyrimidin-4-yl)methanamine, a pyrimidine-4-carbaldehyde (B152824) or a corresponding ketone would serve as the key intermediate. This intermediate can be reacted with ammonia (B1221849), or a protected form of ammonia, to form the imine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com The choice of reducing agent is often dictated by the pH of the reaction and the presence of other functional groups in the molecule.

Transformations of Nitrile or Carboxylic Acid Derivatives

An alternative approach to the methanamine moiety involves the reduction of a nitrile or a carboxylic acid derivative at the C4 position of the pyrimidine ring.

The direct condensation of N-vinyl or N-aryl amides with nitriles provides a single-step synthesis of pyrimidine derivatives. nih.govresearchgate.netnih.gov Once a 4-cyanopyrimidine is obtained, the nitrile group can be reduced to a primary amine. This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Similarly, a pyrimidine-4-carboxylic acid can be converted to the corresponding methanamine. This transformation typically proceeds through an amide intermediate. The carboxylic acid is first activated and then reacted with ammonia to form the primary amide. Subsequent reduction of the amide, for instance with LiAlH4, affords the desired primary amine.

Introduction and Modification of the m-Tolyl Substituent at Pyrimidine C2

The installation of the m-tolyl group at the C2 position of the pyrimidine ring is a critical step that defines the core structure of the target molecule. Synthetic strategies can be broadly divided into two categories: building the pyrimidine ring with the m-tolyl group already incorporated, or attaching the m-tolyl group to a pre-formed pyrimidine ring.

The construction of 2-aryl pyrimidine intermediates is well-established, with modern cross-coupling reactions offering a versatile and high-yielding approach. A robust strategy for synthesizing a key intermediate, such as 2-(m-tolyl)pyrimidine-4-carbonitrile , involves a palladium-catalyzed cross-coupling reaction.

One common method is the Suzuki coupling, which utilizes an organoboron reagent. The synthesis would commence with a commercially available, appropriately substituted pyrimidine, such as 2-chloropyrimidine-4-carbonitrile. This halogenated pyrimidine serves as the electrophilic partner in the coupling reaction. The nucleophilic partner is m-tolylboronic acid. In the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃ or K₃PO₄), the coupling reaction proceeds to form the C-C bond between the pyrimidine C2 position and the m-tolyl ring.

Table 1: Example Suzuki Coupling Reaction Components

| Role | Compound | Structure |

|---|---|---|

| Electrophile | 2-Chloropyrimidine-4-carbonitrile | |

| Nucleophile | m-Tolylboronic acid | |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |

| Base | Sodium Carbonate |

An alternative, classical approach involves constructing the pyrimidine ring from acyclic precursors. This typically involves the condensation of m-toluamidine with a three-carbon (C3) synthon. mdpi.com The choice of the C3 component is critical for introducing the desired functionality at the C4 position. For instance, condensation with a β-keto nitrile or a related dicarbonyl equivalent can be employed to build the heterocyclic core. mdpi.com While powerful, these condensation methods can present regioselectivity challenges if the C3 synthon is unsymmetrical.

Once the 2-(m-tolyl)pyrimidine core is assembled, the tolyl substituent itself can be further modified to create diverse analogues. The methyl group of the tolyl ring is a key handle for such transformations, primarily through free-radical reactions at the benzylic position.

A standard and effective method for this functionalization is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a source of bromine radicals. wikipedia.orgmasterorganicchemistry.com By refluxing the 2-(m-tolyl)pyrimidine intermediate with NBS and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, selective bromination of the benzylic methyl group occurs. wikipedia.org This yields the versatile intermediate 2-(3-(bromomethyl)phenyl)pyrimidine-4-carbonitrile .

Table 2: Benzylic Bromination Reaction

| Starting Material | Reagent | Initiator | Product |

|---|

The resulting benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reaction with:

Hydroxide or alkoxide sources yields alcohols or ethers.

Cyanide salts provides a route to a homologous nitrile.

Azide followed by reduction can be used to synthesize a benzylic amine.

It is important to note that reaction conditions must be carefully controlled to favor the desired radical pathway over potential electrophilic aromatic substitution on the tolyl ring or the pyrimidine ring itself. acs.org

Chemo- and Regioselectivity Considerations in the Synthesis of (2-(m-Tolyl)pyrimidin-4-yl)methanamine

The synthesis of the target compound requires careful management of selectivity at several stages, from the initial ring formation to the final functional group interconversion.

Regioselectivity: In classical pyrimidine syntheses that build the ring from acyclic precursors, regioselectivity is a primary concern. When an unsymmetrical 1,3-dicarbonyl compound condenses with m-toluamidine, two constitutional isomers of the resulting pyrimidine can potentially form. The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the reaction conditions. For example, the condensation of an amidine with a β-keto ester generally proceeds with high regioselectivity, where the amidine nucleophiles preferentially attack the more reactive ketone carbonyl over the ester carbonyl. mdpi.com However, by employing a cross-coupling strategy as described in section 2.3.1, the issue of regioselectivity in ring formation is circumvented, as the substitution pattern is predetermined by the choice of the halogenated pyrimidine precursor.

Chemoselectivity: Chemoselectivity is paramount in the final step of the synthesis: the reduction of the nitrile group in 2-(m-tolyl)pyrimidine-4-carbonitrile to the primary amine of the target molecule. The primary challenge is to reduce the nitrile without affecting the aromatic pyrimidine ring, which can be susceptible to hydrogenation under harsh conditions.

Several methods are available for this transformation:

Catalytic Hydrogenation: This is a common method for nitrile reduction. Catalysts such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) under a hydrogen atmosphere can be effective. The reaction conditions (pressure, temperature, solvent, and catalyst choice) must be carefully optimized to ensure the selective reduction of the nitrile while preserving the heterocyclic core.

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitriles to primary amines. This method avoids the potential for ring hydrogenation but requires strictly anhydrous conditions and careful quenching procedures due to the high reactivity of the reagent.

Another key chemoselectivity consideration involves the timing of synthetic steps. For instance, any functionalization of the tolyl methyl group via NBS bromination must be performed before the reduction of the nitrile. wikipedia.org The free primary amine of the final product would be incompatible with the radical conditions of the Wohl-Ziegler reaction, leading to undesired side reactions. Therefore, a successful synthesis relies on a logical sequence where the robust cyano group is carried through the intermediate steps and is converted to the more sensitive aminomethyl group in the final stage of the synthetic pathway.

Spectroscopic and Structural Characterization of (2-(m-Tolyl)pyrimidin-4-yl)methanamine

A comprehensive search for detailed experimental spectroscopic and structural characterization data for the chemical compound (2-(m-Tolyl)pyrimidin-4-yl)methanamine has been conducted. Despite extensive efforts to locate specific research findings, including data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), no publicly available experimental data for this specific compound could be identified in the searched scientific literature and databases.

The requested detailed analysis, including data tables for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Two-Dimensional NMR techniques (such as COSY, HSQC, HMBC, NOESY), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS), could not be completed due to the absence of this specific information in the available resources.

General spectroscopic characteristics of related pyrimidine and tolyl-substituted heterocyclic compounds are documented in scientific literature. However, providing a scientifically accurate and detailed analysis as per the requested outline is not possible without the specific experimental data for (2-(m-Tolyl)pyrimidin-4-yl)methanamine.

Further research and experimental analysis would be required to generate the spectroscopic and structural data necessary to fulfill the detailed sections and subsections of the proposed article. At present, this information does not appear to be published or readily accessible.

Spectroscopic and Structural Characterization of 2 M Tolyl Pyrimidin 4 Yl Methanamine

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as (2-(m-Tolyl)pyrimidin-4-yl)methanamine. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer.

For (2-(m-Tolyl)pyrimidin-4-yl)methanamine, due to the presence of basic nitrogen atoms in the pyrimidine (B1678525) ring and the primary amine group, analysis in positive ion mode is expected to be highly efficient. The most prominent ion anticipated in the mass spectrum would be the protonated molecule, denoted as [M+H]⁺. The exact mass of this ion provides a highly accurate determination of the compound's molecular weight, which can be used to confirm its elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the molecule's connectivity. For (2-(m-Tolyl)pyrimidin-4-yl)methanamine, fragmentation would likely occur at the weaker bonds, such as the C-C bond between the pyrimidine ring and the aminomethyl group, or through cleavage of the bond connecting the tolyl and pyrimidine rings.

Hypothetical ESI-MS Data for (2-(m-Tolyl)pyrimidin-4-yl)methanamine

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Assignment |

|---|---|---|---|

| [M+H]⁺ | 200.1182 | 200.1185 | Protonated molecule |

| [M-NH₂]⁺ | 184.0866 | 184.0869 | Loss of the amino group |

| [C₇H₇]⁺ | 91.0542 | 91.0545 | Tolyl cation |

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and physical properties.

For a successful X-ray crystallographic analysis of (2-(m-Tolyl)pyrimidin-4-yl)methanamine, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal the planarity of the pyrimidine ring and the orientation of the m-tolyl and aminomethyl substituents relative to this ring. Key structural parameters, such as the dihedral angle between the pyrimidine and tolyl rings, would be determined. Furthermore, the analysis would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the aminomethyl group and the nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Hypothetical X-ray Crystallography Data for (2-(m-Tolyl)pyrimidin-4-yl)methanamine

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.4 |

| Volume (ų) | 1055.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.258 |

Computational and Theoretical Investigations of 2 M Tolyl Pyrimidin 4 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT calculations are a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. For (2-(m-Tolyl)pyrimidin-4-yl)methanamine, these calculations provide fundamental information about its structural and electronic properties.

Optimization of Molecular Geometries and Conformational Analysis

Table 1: Hypothetical Optimized Geometric Parameters for (2-(m-Tolyl)pyrimidin-4-yl)methanamine

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(pyrimidine)-C(tolyl) | 1.48 Å |

| Bond Length | C(pyrimidine)-C(methanamine) | 1.51 Å |

| Bond Length | C-N (methanamine) | 1.47 Å |

| Dihedral Angle | Tolyl-Pyrimidine | 35° |

| Dihedral Angle | Pyrimidine-Methanamine | 60° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. wuxibiology.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dntb.gov.ua For pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring and the tolyl group, while the LUMO is typically distributed over the pyrimidine ring. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Descriptors

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Global Electrophilicity Index (ω) | 2.80 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For (2-(m-Tolyl)pyrimidin-4-yl)methanamine, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. dntb.gov.ua The calculated vibrational frequencies can help in the assignment of the observed IR bands to specific vibrational modes of the molecule. Such theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. samipubco.com This approach is widely used in drug discovery to predict the activity of new molecules and to optimize lead compounds.

2D and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Both 2D and 3D-QSAR models can be developed to understand the structural requirements for the biological activity of pyrimidine derivatives. mdpi.com

2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less intensive and provide valuable insights into the general structural features influencing activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.govnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.gov The resulting contour maps indicate regions where bulky groups or specific electrostatic interactions would enhance or diminish the activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more comprehensive picture of the intermolecular interactions crucial for biological activity. For a series of pyrimidine derivatives, CoMSIA models can highlight the importance of specific substitutions on the pyrimidine or tolyl rings for enhancing their potency. nih.gov

Table 3: Typical Statistical Parameters for a 3D-QSAR Model of Pyrimidine Derivatives

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (cross-validated correlation coefficient) | 0.65 | 0.71 |

| r² (non-cross-validated correlation coefficient) | 0.92 | 0.95 |

| Standard Error of Estimate (SEE) | 0.35 | 0.30 |

| F-statistic | 120.5 | 150.2 |

| Predictive r² | 0.75 | 0.80 |

These computational and theoretical investigations provide a powerful framework for understanding the chemical and potential biological properties of (2-(m-Tolyl)pyrimidin-4-yl)methanamine, guiding further experimental studies and the rational design of new derivatives with desired activities.

Ligand-Based QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a compound like (2-(m-Tolyl)pyrimidin-4-yl)methanamine, a ligand-based QSAR study would be predicated on a dataset of structurally similar pyrimidine derivatives with known biological activities against a specific target. The fundamental principle is that variations in the structural or physicochemical properties of the molecules are responsible for the observed differences in their biological potency.

The process involves calculating a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule, including electronic properties (e.g., partial charges, dipole moment), steric features (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a predictive model is constructed. The robustness and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques.

For instance, a 3D-QSAR study, employing methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be used. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields would likely enhance or diminish biological activity. Such a model would provide crucial insights for the rational design of novel analogues of (2-(m-Tolyl)pyrimidin-4-yl)methanamine with potentially improved efficacy.

Table 1: Representative Statistical Parameters for a Hypothetical QSAR Model of Pyrimidine Derivatives

| Parameter | Description | MLR Model Value | ANN Model Value |

| N | Number of compounds in the dataset | 31 | 31 |

| R² | Coefficient of determination; indicates the goodness of fit of the model. | 0.889 | 0.950 |

| Q² (LOO) | Cross-validated R² from Leave-One-Out; a measure of the model's internal predictive ability. | 0.706 | 0.815 |

| R²_pred (External Test Set) | Predictive R² for an external test set; assesses the model's ability to predict new compound activities. | 0.815 | 0.890 |

This table presents typical validation metrics for QSAR models based on studies of various pyrimidine derivatives. A robust model is generally characterized by high values for R², Q², and R²_pred.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a specific protein target. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and is a cornerstone of structure-based drug design. For (2-(m-Tolyl)pyrimidin-4-yl)methanamine, docking studies would be performed to elucidate its potential interactions within the binding site of a relevant biological target, such as a protein kinase, for which pyrimidine derivatives are known inhibitors.

The process begins with the three-dimensional structures of both the ligand, (2-(m-Tolyl)pyrimidin-4-yl)methanamine, and the target protein, typically obtained from crystallographic data. The docking software then samples a vast number of possible binding poses of the ligand within the protein's active site, evaluating each pose using a scoring function.

The scoring function is a critical component of the docking process, as it calculates a score that estimates the binding affinity (e.g., Gibbs free energy of binding, ΔG_binding) for each predicted pose. Lower scores typically indicate more favorable binding. By comparing the docking scores of different poses, the most probable binding mode of (2-(m-Tolyl)pyrimidin-4-yl)methanamine can be identified. This predicted pose provides a static snapshot of the ligand-protein complex, revealing its spatial arrangement and proximity to key amino acid residues in the active site. The accuracy of the docking protocol is often validated by its ability to reproduce the crystallographically observed binding mode of a known co-crystallized ligand.

Table 2: Illustrative Docking Scores and Predicted Binding Affinities for (2-(m-Tolyl)pyrimidin-4-yl)methanamine Against a Hypothetical Kinase Target

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_binding, kcal/mol) |

| (2-(m-Tolyl)pyrimidin-4-yl)methanamine | Kinase A | -8.5 | -8.7 |

| Reference Inhibitor | Kinase A | -9.2 | -9.5 |

| Analogue 1 (para-Tolyl) | Kinase A | -8.2 | -8.4 |

| Analogue 2 (ortho-Tolyl) | Kinase A | -7.9 | -8.1 |

This table provides hypothetical data based on typical values observed in docking studies of pyrimidine-based inhibitors. The scores are used to rank and prioritize compounds for further investigation.

A primary outcome of a successful molecular docking simulation is the detailed visualization of intermolecular interactions between the ligand and the target protein. For (2-(m-Tolyl)pyrimidin-4-yl)methanamine, these interactions are crucial for its binding affinity and selectivity. The analysis of the top-ranked docking pose would reveal which amino acid residues in the binding pocket are involved in stabilizing the complex.

Common interactions observed for pyrimidine derivatives include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the primary amine of the methanamine group are potential hydrogen bond donors and acceptors. These could form critical hydrogen bonds with residues such as cysteine, leucine, or arginine in the hinge region of a kinase.

Hydrophobic Interactions: The m-tolyl group provides a significant hydrophobic moiety that can engage in favorable van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding site.

π-π Stacking: The aromatic systems of the pyrimidine and tolyl rings can participate in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Table 3: Potential Key Amino Acid Interactions for (2-(m-Tolyl)pyrimidin-4-yl)methanamine in a Kinase Binding Site

| Interacting Group of Ligand | Type of Interaction | Potential Amino Acid Residues |

| Pyrimidine Ring Nitrogens | Hydrogen Bond | Cys502, Leu553 |

| Methanamine (-CH₂NH₂) Group | Hydrogen Bond | Glu480, Asp564 |

| m-Tolyl Ring | Hydrophobic | Leu428, Val435, Leu567 |

| Pyrimidine/Tolyl Rings | π-π Stacking | Tyr430, Phe565 |

This table is a hypothetical representation based on key interactions identified for other pyrimidine-based inhibitors in protein kinase active sites.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Pathway Analysis

While molecular docking provides a valuable static model of the ligand-protein complex, it does not account for the inherent flexibility of the protein or the dynamic nature of the binding process. Molecular Dynamics (MD) simulations address this limitation by simulating the movements of atoms in the complex over time, typically on the nanosecond to microsecond scale.

An MD simulation would begin with the most favorable docked pose of (2-(m-Tolyl)pyrimidin-4-yl)methanamine within its target protein. This complex is then solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time steps, generating a trajectory of the complex's dynamic behavior.

Analysis of the MD trajectory provides insights into the stability of the ligand's binding mode. Key parameters evaluated include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in residues within the binding site can impact ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study can be tracked throughout the simulation, confirming their importance for binding stability.

MD simulations can validate the docking results, providing stronger evidence for the proposed binding mechanism and revealing conformational changes that may occur upon ligand binding.

Table 4: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex

| System | Simulation Time (ns) | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) |

| Target Protein (Apo) | 100 | 1.8 ± 0.3 | N/A |

| Protein + (2-(m-Tolyl)pyrimidin-4-yl)methanamine | 100 | 2.1 ± 0.4 | 1.5 ± 0.5 |

| Protein + Reference Inhibitor | 100 | 2.0 ± 0.3 | 1.2 ± 0.4 |

This table shows hypothetical RMSD values, which are used to assess the stability of the system during the simulation. Low and stable RMSD values for the ligand indicate a stable binding pose.

Structure Activity Relationship Sar Studies Centered on the 2 M Tolyl Pyrimidin 4 Yl Methanamine Scaffold

Systematic Modification of the Pyrimidine (B1678525) Ring and its Substituents

The pyrimidine core is a key structural element, and its substitution pattern at positions 2 and 4 has been shown to be highly sensitive to modifications, influencing both steric and electronic properties that govern biological interactions. nih.govnih.gov

The m-tolyl group at the C2 position of the pyrimidine ring plays a critical role in the molecular recognition of these compounds by their biological targets. While direct SAR studies on the m-tolyl group of (2-(m-Tolyl)pyrimidin-4-yl)methanamine are not extensively documented in publicly available literature, the principles of SAR for 2-aryl pyrimidine derivatives can be applied to understand its importance.

The position and nature of the substituent on the phenyl ring can significantly impact the compound's activity. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the substitution pattern on the aryl rings was found to be crucial for their inhibitory potency against certain kinases. nih.gov The methyl group at the meta position of the tolyl ring influences the compound's lipophilicity and steric profile. It is hypothesized that this group may engage in favorable hydrophobic interactions within a specific pocket of the target protein.

Variations of the tolyl moiety can lead to significant changes in biological activity. For example, shifting the methyl group to the ortho or para position would alter the molecule's conformation and how it presents its pharmacophoric features to the receptor. Furthermore, replacing the methyl group with other substituents, such as electron-donating or electron-withdrawing groups, could modulate the electronic density of the aromatic ring, thereby affecting pi-stacking interactions or hydrogen bond accepting/donating capabilities of the pyrimidine nitrogens.

| Modification of m-Tolyl Group | Predicted Impact on Activity | Rationale |

|---|---|---|

| Shift of methyl to ortho-position | Potentially decreased activity | Increased steric hindrance may disrupt optimal binding conformation. |

| Shift of methyl to para-position | Variable | Altered electronics and sterics could either enhance or diminish binding, depending on the specific target pocket topology. |

| Replacement with electron-withdrawing group (e.g., -Cl, -CF3) | Variable | Could alter the pKa of the pyrimidine nitrogens, affecting hydrogen bonding potential. |

| Replacement with electron-donating group (e.g., -OCH3) | Variable | May enhance pi-stacking interactions but could also introduce steric clashes. |

The aminomethyl group at the C4 position is a key interaction point, often involved in forming hydrogen bonds or salt bridges with the biological target. SAR studies on related 2,4-disubstituted pyrimidines have consistently shown that modifications at this position have a profound effect on activity. nih.gov

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the nature of the substituent on the C4 amine was critical for inhibitory potency. nih.gov Altering the length of the alkyl chain, introducing cyclic moieties, or incorporating additional functional groups can significantly modulate the binding affinity.

The primary amine of the aminomethyl group is a crucial hydrogen bond donor and can also act as a protonated cation, forming ionic interactions. N-alkylation or N-acylation of this amine would alter its hydrogen bonding capacity and basicity, leading to a predictable change in biological activity. The introduction of bulky substituents on the nitrogen could also probe the steric limits of the binding pocket.

| C4-Aminomethyl Group Modification | Observed/Predicted Impact on Activity | Rationale for Impact |

|---|---|---|

| N-methylation | Generally decreases activity | Reduces the number of hydrogen bond donors and can introduce steric hindrance. |

| N-acetylation | Typically abolishes activity | Removes the basicity and hydrogen bond donating ability of the nitrogen. |

| Replacement of -NH2 with larger amines (e.g., piperidine, morpholine) | Variable, target-dependent | Can explore additional hydrophobic pockets or introduce new hydrogen bonding interactions. nih.gov |

| Conversion to a longer chain aminoalkyl group | Potentially improved activity | May allow for reaching deeper into a binding pocket to form additional interactions. |

Introducing additional substituents onto the pyrimidine ring at positions 5 or 6 can further refine the pharmacological profile of the (2-(m-Tolyl)pyrimidin-4-yl)methanamine scaffold. The introduction of a substituent at the C5 position, for example, can influence the electronic properties of the ring and also provide an additional vector for interaction with the target. nih.gov

In a study of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromide at the 5-position of the pyrimidine core led to a lead compound with potent inhibition of its target. nih.gov This highlights the potential for halogen bonding or simply the steric and electronic influence of such a substituent to enhance binding affinity. Similarly, small alkyl or polar groups at this position could be used to probe for additional binding pockets and optimize properties like solubility.

Conformational Preferences and Their Role in Ligand-Receptor Recognition

NMR conformational analysis of a related p-tolyl furanopyrimidine derivative revealed that the tolyl group adopts a specific orientation relative to the pyrimidine ring. nih.gov It is likely that the m-tolyl group in the (2-(m-Tolyl)pyrimidin-4-yl)methanamine scaffold also has preferred rotational conformations to minimize steric clashes and optimize electronic interactions. The aminomethyl side chain also possesses conformational flexibility, which allows it to orient itself optimally to form key interactions with the receptor. The interplay between the conformational preferences of the ligand and the conformational state of the receptor is crucial for binding and subsequent biological response. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies from (2-(m-Tolyl)pyrimidin-4-yl)methanamine

Bioisosteric replacement and scaffold hopping are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule.

Scaffold hopping from a 2-aminopyrimidine (B69317) core has been successfully employed to generate new analogs with interesting biological activities. nih.gov This approach involves replacing the central pyrimidine ring with a structurally distinct scaffold that maintains the spatial arrangement of the key interacting groups (the m-tolyl and aminomethyl moieties). This can lead to compounds with novel intellectual property, improved synthetic accessibility, and better ADME (absorption, distribution, metabolism, and excretion) profiles.

| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |

|---|---|---|

| Pyrimidine Ring | Pyridine, Triazine, Pyrido[2,3-d]pyrimidine nih.gov | To alter the number and position of hydrogen bond acceptors and donors. |

| m-Tolyl Group | Thienyl, Pyridyl, Naphthyl | To modify lipophilicity, steric bulk, and potential for pi-stacking interactions. |

| Aminomethyl Group | Hydroxymethyl, Methoxy, Small heterocycles | To change the nature of the interaction from ionic/H-bonding to H-bonding or hydrophobic. |

Establishment of Pharmacophoric Models from SAR Data

The collective SAR data from the systematic modification of the (2-(m-Tolyl)pyrimidin-4-yl)methanamine scaffold allows for the development of a pharmacophore model. This model is a three-dimensional representation of the essential steric and electronic features required for biological activity.

Based on the SAR of related 2,4-disubstituted pyrimidines, a hypothetical pharmacophore for this class of compounds would likely include:

A hydrogen bond acceptor feature associated with one or both of the pyrimidine nitrogen atoms.

A hydrophobic/aromatic feature corresponding to the m-tolyl group.

A hydrogen bond donor and/or positive ionizable feature representing the aminomethyl group at C4.

Such pharmacophore models are invaluable tools in virtual screening campaigns to identify novel compounds with the desired biological activity from large chemical databases. nih.govnih.gov They also guide the rational design of new analogs with optimized interactions with the target receptor. The development of a robust pharmacophore model is an iterative process, refined as more SAR data becomes available, ultimately accelerating the drug discovery process.

Mechanistic Elucidation of Biological Interactions for 2 M Tolyl Pyrimidin 4 Yl Methanamine Analogs

Molecular Target Identification and Validation via Biochemical Assays

The initial step in elucidating the mechanism of action for any potential therapeutic agent is the identification and validation of its molecular target. For pyrimidine (B1678525) derivatives, kinases are a prominent class of targets due to the structural resemblance of the pyrimidine core to the adenine (B156593) ring of ATP. nih.gov

Biochemical assays are fundamental in this process, providing quantitative measures of a compound's interaction with its putative target. For analogs of (2-(m-Tolyl)pyrimidin-4-yl)methanamine, these assays are critical for confirming engagement with specific enzymes or receptors and for characterizing the nature of this interaction.

Enzyme inhibition studies are paramount in defining the therapeutic potential of pyrimidine analogs. The inhibitory activity of these compounds against specific kinases is often evaluated using in vitro enzyme assays. For instance, a series of novel pyrimidin-2-amine derivatives were assessed for their inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, using the LanthaScreen™ Eu Kinase Binding Assay. nih.gov This assay measures the displacement of a fluorescent tracer from the kinase active site, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

The mechanism of inhibition is a critical aspect of these studies. Many pyrimidine-based kinase inhibitors act as ATP-competitive inhibitors. This is because the pyrimidine scaffold can mimic the adenine base of ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. nih.gov This competitive mechanism is a common feature among this class of compounds. For example, the optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the development of potent ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov

The table below presents the in vitro enzyme inhibitory activities of representative pyrimidine analogs against their target kinases.

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 8h | PLK4 | 0.0067 |

| 3b | PLK4 | 0.0312 |

| 9i | EGFRT790M/L858R | 0.0049 |

This table is interactive. You can sort and filter the data to better understand the structure-activity relationships of these compounds.

While many pyrimidine analogs target enzymes, some may also exhibit affinity for specific receptors. Receptor binding assays are employed to determine the binding affinity (often expressed as the inhibition constant, Kᵢ) of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, providing an indication of its binding affinity.

Investigations into Cellular Pathway Modulation

Beyond direct interaction with a molecular target, it is essential to understand how a compound affects the broader network of cellular pathways. The inhibition of a key enzyme, such as a kinase, can have cascading effects on downstream signaling events that control cellular processes like proliferation, survival, and differentiation.

The pyrimidine core is a prevalent motif in the design of kinase inhibitors. researchgate.netmdpi.com The inhibition of a specific kinase by a (2-(m-Tolyl)pyrimidin-4-yl)methanamine analog would be expected to disrupt the signaling cascade in which that kinase participates. For instance, inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase activity, such as certain 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, can block the downstream signaling pathways that lead to cell proliferation in non-small cell lung cancer. nih.gov

Similarly, inhibition of PLK4 by pyrimidin-2-amine derivatives can lead to mitotic catastrophe and cell death in cancer cells due to its role in centriole duplication. nih.gov The activation of the PI3K/AKT pathway, which is crucial for cell survival, can be monitored by observing the phosphorylation of AKT at specific residues (S473 and T308). mdpi.com Novel morpholinopyrimidines have been shown to inhibit this phosphorylation, indicating their interference with the PI3K signaling cascade. mdpi.com

The following table summarizes the cellular activities of some pyrimidine analogs, demonstrating their impact on cancer cell lines.

| Compound ID | Cell Line | Cellular Activity | IC₅₀ (µM) |

| 9i | H1975 (NSCLC) | Anti-proliferative | 0.6210 |

| 8h | Breast Cancer Cells | Anti-proliferative | Not specified |

This interactive table allows for the comparison of the cellular efficacy of different pyrimidine derivatives.

To gain a detailed understanding of how pyrimidine analogs bind to their targets at the atomic level, protein-ligand interaction analysis is employed. X-ray crystallography is a powerful technique that can provide a three-dimensional structure of a ligand bound to its protein target. nih.govnih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds.

While a co-crystal structure of (2-(m-Tolyl)pyrimidin-4-yl)methanamine with a target protein may not be available, molecular docking studies of related aminopyrimidine cores have revealed key interactions with the hinge region of kinases. nih.gov These studies show that the pyrimidine core often forms hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents on the pyrimidine ring, such as the m-tolyl and methanamine groups, would then occupy adjacent hydrophobic and solvent-exposed regions of the binding pocket, influencing the compound's potency and selectivity. nih.gov

Advanced In Vitro Biological Activity Profiling

A comprehensive understanding of a compound's biological activity requires a broad profiling against a range of biological targets and cell types. This helps to identify not only the primary mechanism of action but also potential off-target effects and can reveal unexpected therapeutic opportunities.

The in vitro biological activity of pyrimidine derivatives has been explored in various contexts. For instance, some pyrimidine derivatives have been evaluated for their antioxidant and anti-inflammatory properties. nih.gov In vitro assays for these activities include the assessment of cyclooxygenase (COX-1 and COX-2) inhibition and the ability to reduce reactive oxygen species (ROS) levels. nih.gov

Furthermore, the antiproliferative activity of pyrimidine analogs is often tested against a panel of cancer cell lines to determine their spectrum of activity. For example, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were evaluated for their cytotoxic activity against four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.gov Such broad profiling is essential for identifying the most promising candidates for further development.

Cell-Based Assays for Target Engagement (e.g., reporter gene assays)

No publicly available research data documents the use of cell-based assays to determine the target engagement of (2-(m-Tolyl)pyrimidin-4-yl)methanamine or its analogs. Reporter gene assays, which are instrumental in confirming a compound's mechanism of action at the cellular level by measuring the transcriptional activity of a target pathway, have not been described in the literature for this specific class of compounds.

Consequently, there is no data to present in a tabular format regarding the potency or efficacy of these analogs in cell-based target engagement studies.

Selectivity and Polypharmacology Assessment

Similarly, there is a lack of accessible information regarding the selectivity and polypharmacology of (2-(m-Tolyl)pyrimidin-4-yl)methanamine and its derivatives. The assessment of a compound's selectivity, often conducted through broad kinase panels or other target-based screening platforms, is crucial for understanding its potential for off-target effects and for developing a comprehensive safety and efficacy profile. Polypharmacology, the ability of a compound to interact with multiple targets, can be either beneficial or detrimental, and its evaluation is a key aspect of modern drug discovery.

Without experimental data, a detailed analysis of the selectivity and multi-target interactions of (2-(m-Tolyl)pyrimidin-4-yl)methanamine analogs cannot be provided. Therefore, no data table can be generated to summarize these characteristics.

Future Prospects and Broader Applications of 2 M Tolyl Pyrimidin 4 Yl Methanamine in Chemical Research

Innovations in Synthetic Methodologies for Pyrimidine (B1678525) Building Blocks

The synthesis of specifically substituted pyrimidines like (2-(m-Tolyl)pyrimidin-4-yl)methanamine relies on the continual evolution of organic synthesis. Classical methods often involve the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. For the target compound, a plausible route would involve the reaction of m-toluamidine with a C3-synthon containing a protected aminomethyl group.

Modern synthetic innovations offer more efficient and versatile pathways. organic-chemistry.org Multi-component reactions, such as modified Biginelli reactions, allow for the rapid assembly of the pyrimidine core from simple precursors in a single step. researchgate.net Furthermore, transition-metal-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, provide powerful tools for introducing the m-tolyl group and other functionalities onto a pre-formed pyrimidine ring with high precision and yield. researchgate.net The development of flow chemistry and microwave-assisted synthesis has also significantly reduced reaction times and improved yields for pyrimidine synthesis, offering scalable and efficient production routes. sciencescholar.us

| Synthetic Methodology | Description | Potential Advantage for Pyrimidine Synthesis | Reference |

|---|---|---|---|

| Classical Cyclocondensation | Reaction of an amidine with a β-dicarbonyl compound or equivalent. | Well-established, straightforward access to the core structure. | researchgate.net |

| Multi-Component Reactions (e.g., Biginelli) | One-pot reaction combining three or more starting materials to form the final product. | High atom economy, operational simplicity, and rapid library generation. | researchgate.netmdpi.com |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig to form C-C or C-N bonds on a pyrimidine scaffold. | High functional group tolerance and precise, regioselective installation of substituents. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Dramatically reduced reaction times and often improved yields. | sciencescholar.us |

These advanced methodologies will be crucial for the efficient synthesis of (2-(m-Tolyl)pyrimidin-4-yl)methanamine and its analogs, facilitating the exploration of their chemical and biological properties.

Computational Design of Next-Generation Pyrimidinemethanamine Derivatives

Computational chemistry and in-silico screening have become indispensable tools in modern drug discovery for accelerating the design of novel therapeutic agents. nih.gov Starting with the (2-(m-Tolyl)pyrimidin-4-yl)methanamine scaffold, these computational approaches can be used to design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate structural features with biological activity, guiding the rational design of new compounds. mdpi.com Molecular docking simulations can predict how derivatives of the lead compound might bind to the active site of a specific biological target, such as a protein kinase or enzyme. rsc.orgrsc.org By analyzing these binding poses, chemists can introduce modifications to the m-tolyl ring or elaborate on the aminomethyl group to improve interactions and increase affinity. Furthermore, molecular dynamics simulations provide insight into the stability of the ligand-protein complex over time, while pharmacophore modeling helps identify the key chemical features necessary for biological activity. mdpi.comnih.gov

| Computational Technique | Application in Derivative Design | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to a biological target's active site. | rsc.org |

| 3D-QSAR | Develops a statistical model relating the 3D properties of molecules to their biological activity. | nih.govmdpi.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. | mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess binding stability. | rsc.org |

| ADME Prediction | In-silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | mdpi.com |

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives of (2-(m-Tolyl)pyrimidin-4-yl)methanamine, saving significant time and resources in the discovery process.

Exploration of Novel Biological Targets for Pyrimidine Scaffolds

The pyrimidine ring is a "privileged scaffold" known to interact with a wide array of biological targets. nih.gov Derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.commdpi.com The specific substitution pattern of (2-(m-Tolyl)pyrimidin-4-yl)methanamine makes it an attractive candidate for screening against various disease-relevant targets.

A significant number of pyrimidine-based drugs function as protein kinase inhibitors, targeting enzymes like EGFR, PLK1, and BRD4 that are often dysregulated in cancer. mdpi.comrsc.orgmdpi.com The 2-aryl pyrimidine motif is a common feature in many such inhibitors. Other potential targets include dihydrofolate reductase (implicated in bacterial and cancer cell proliferation), histone deacetylases (HDACs), and viral enzymes. nih.govnih.gov The presence of the m-tolyl group offers a lipophilic region for potential hydrophobic interactions within a binding pocket, while the aminomethyl group can serve as a hydrogen bond donor or a point for further modification to target specific residues.

| Biological Target Class | Therapeutic Area | Example Pyrimidine Activity | Reference |

|---|---|---|---|

| Protein Kinases (e.g., EGFR, PLK1) | Oncology | Inhibition of unregulated cell proliferation. | mdpi.commdpi.com |

| Histone Deacetylases (HDACs) | Oncology, Neurology | Modulation of gene expression. | nih.gov |

| Dihydrofolate Reductase (DHFR) | Infectious Disease, Oncology | Inhibition of nucleotide synthesis. | nih.gov |

| Viral Enzymes (e.g., Reverse Transcriptase) | Virology | Inhibition of viral replication. | tandfonline.com |

| Lipoxygenase (LOX) | Inflammation | Modulation of inflammatory pathways. | nih.gov |

Systematic screening of (2-(m-Tolyl)pyrimidin-4-yl)methanamine against diverse panels of biological targets could uncover novel therapeutic applications and pave the way for the development of new classes of medicines.

Role of (2-(m-Tolyl)pyrimidin-4-yl)methanamine as a Versatile Chemical Building Block in Complex Molecule Synthesis

Beyond its potential as a bioactive molecule itself, (2-(m-Tolyl)pyrimidin-4-yl)methanamine is a valuable chemical intermediate or "building block" for the synthesis of more complex molecules. nih.gov The key to its versatility lies in the reactive primary amine of the aminomethyl group. This functional handle allows for a wide range of chemical transformations, enabling the construction of large and diverse chemical libraries for high-throughput screening.

The primary amine can readily undergo acylation to form amides, react with aldehydes or ketones via reductive amination to produce secondary amines, or be converted into ureas, thioureas, and sulfonamides. Each of these reactions allows for the introduction of new functionalities and pharmacophoric groups, systematically altering the compound's physicochemical and biological properties. This modular approach is highly effective in medicinal chemistry for optimizing lead compounds. The pyrimidine core provides a rigid and stable scaffold, while modifications at the aminomethyl position allow for fine-tuning of interactions with biological targets.

This strategic use of (2-(m-Tolyl)pyrimidin-4-yl)methanamine as a scaffold can accelerate the discovery of new drugs by providing a reliable platform for generating chemical diversity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(m-Tolyl)pyrimidin-4-yl)methanamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine derivatives are often functionalized at the 4-position using methanamine precursors. A validated approach involves activating carboxylic acids (e.g., with oxalyl chloride) followed by coupling with substituted amines, as demonstrated in analogous pyrimidine syntheses . Adjust starting materials to incorporate the m-tolyl group, ensuring regioselectivity via temperature control (0–25°C) and catalysts like HATU .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- LCMS : To confirm molecular weight (e.g., m/z values; compare with theoretical calculations) .

- HPLC : For purity assessment (retention time ~1.25 minutes under SQD-FA05 conditions) .

- NMR : Key for structural elucidation; monitor chemical shifts for the m-tolyl aromatic protons (δ ~6.9–7.3 ppm) and methanamine NH2 (δ ~1.5–2.5 ppm) .

Q. How can researchers ensure the stability of (2-(m-Tolyl)pyrimidin-4-yl)methanamine during storage?

- Methodological Answer : Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent degradation. Avoid prolonged exposure to light or moisture, as pyrimidine derivatives are prone to hydrolysis. Stability tests via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for pyrimidine-based methanamines?

- Methodological Answer : Discrepancies in NMR or LCMS data may arise from tautomerism or solvent effects. For example, trifluoroacetic acid (TFA) in mobile phases can alter retention times . Cross-validate using:

- Deuterated solvents (CD3OD vs. CDCl3) to assess solvent-induced shifts .

- High-resolution MS to distinguish isobaric impurities.

- X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize coupling reactions involving (2-(m-Tolyl)pyrimidin-4-yl)methanamine?

- Methodological Answer : Low yields in amide/urea couplings often stem from steric hindrance from the m-tolyl group. Mitigate this by:

- Using bulky coupling agents (e.g., HATU over EDC) to enhance reactivity .

- Performing reactions at 0°C to suppress side reactions .

- Incorporating microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How to design biological assays for evaluating this compound’s bioactivity?

- Methodological Answer : Based on analogs (e.g., kinase inhibitors or GPCR modulators):

- Kinase inhibition assays : Use ATP-binding domain fluorescence polarization assays with purified enzymes .

- Cellular uptake studies : Label the compound with fluorescent tags (e.g., FITC) and monitor via flow cytometry .

- Toxicity profiling : Employ MTT assays in HEK293 or HepG2 cells, adjusting concentrations (1–100 µM) to determine IC50 .

Q. What computational tools predict the reactivity of (2-(m-Tolyl)pyrimidin-4-yl)methanamine in novel reactions?

- Methodological Answer : Leverage databases like Reaxys and Pistachio for retrosynthetic analysis. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the m-tolyl group on pyrimidine ring reactivity. Machine learning platforms (e.g., BKMS_METABOLIC) predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.